molecular formula C₃₂H₅₃BrN₂O₃ B027558 5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide CAS No. 50587-93-4

5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide

Cat. No.: B027558
CAS No.: 50587-93-4
M. Wt: 593.7 g/mol
InChI Key: NTJLDTOFIAZONV-VLENUTSUSA-M
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Description

Meglumine metrizoate is a compound used primarily as a contrast medium in medical imaging. It is a salt formed from the combination of meglumine and metrizoic acid. This compound is known for its high osmolality, which can lead to a higher risk of allergic reactions. Despite this, it has been widely used in various diagnostic procedures, particularly in angiography .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meglumine metrizoate involves the reaction of metrizoic acid with meglumine. Metrizoic acid is first prepared through the iodination of 3,5-diamino-2,4,6-triiodobenzoic acid. This iodinated compound is then reacted with meglumine under controlled conditions to form the final product, meglumine metrizoate .

Industrial Production Methods

In industrial settings, the production of meglumine metrizoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Meglumine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can involve the replacement of iodine atoms with other functional groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving meglumine metrizoate include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of meglumine metrizoate depend on the specific reagents and conditions used. For example, the reduction of iodine atoms can lead to the formation of deiodinated derivatives, while oxidation reactions can produce iodinated by-products .

Scientific Research Applications

Meglumine metrizoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques. In biology, it serves as a contrast agent in imaging studies to visualize biological structures and processes. In medicine, it is used in diagnostic procedures such as angiography to enhance the visibility of blood vessels. Additionally, it has applications in the pharmaceutical industry for the development of new diagnostic agents .

Mechanism of Action

The mechanism of action of meglumine metrizoate involves its ability to absorb X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast of blood vessels and other structures in X-ray imaging. The compound interacts with the tissues and fluids in the body, allowing for clear visualization of the target areas. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meglumine metrizoate is unique in its high osmolality, which provides excellent contrast in imaging studies but also poses a higher risk of adverse reactions. Its combination of meglumine and metrizoic acid gives it distinct chemical properties that differentiate it from other contrast media .

Properties

IUPAC Name

[(2S,3S,5S,10S,13S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLDTOFIAZONV-VLENUTSUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964796
Record name 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50587-93-4
Record name Piperidinium, 1-(3-alpha-acetoxy-17-oxo-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Reactant of Route 2
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5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Reactant of Route 3
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5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Reactant of Route 4
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Reactant of Route 5
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Reactant of Route 6
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide

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